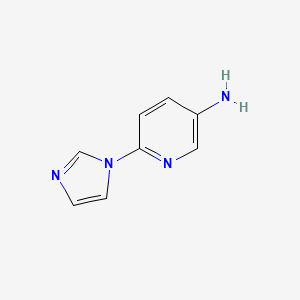

6-(1H-imidazol-1-yl)pyridin-3-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-imidazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWXRIGFDXKOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438822 | |

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681004-51-3 | |

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 6 1h Imidazol 1 Yl Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-(1H-imidazol-1-yl)pyridin-3-amine reveals two primary disconnection points, leading to two main synthetic strategies. The most logical disconnection is at the C-N bond between the pyridine (B92270) and imidazole (B134444) rings. This suggests two key precursor types: a 6-substituted pyridine with a leaving group and imidazole, or a 3-aminopyridine (B143674) derivative and a suitably activated imidazole.

A second disconnection can be envisioned within the pyridine ring itself, suggesting a ring-construction approach. advancechemjournal.com For instance, a Hantzsch-type pyridine synthesis could be employed, where an α,β-unsaturated compound is reacted with an active methylene (B1212753) compound. advancechemjournal.com However, the former C-N bond formation strategy is generally more direct and widely employed.

Development and Optimization of Precursor Syntheses

6-Halopyridin-3-amine: A common precursor is 6-halopyridin-3-amine. For example, 5-amino-2-chloropyridine (B41692) can be synthesized by the reduction of 2-chloro-5-nitropyridine (B43025). guidechem.com A method using iron powder in acetic acid has been reported to give a 96% yield of 5-amino-2-chloropyridine. guidechem.com Another approach involves the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium to minimize the formation of dichlorinated byproducts. google.com A one-step synthesis of 2-amino-5-chloropyridine (B124133) under blue LED lamp irradiation with bromine as a catalyst has also been developed, reporting yields up to 99.4%. patsnap.com

Protected 3-aminopyridines: To avoid unwanted side reactions on the amino group, protection strategies are often employed. N-Boc-3-aminopyridine can be synthesized in excellent yield by reacting 3-aminopyridine with di-tert-butyldicarbonate. nih.gov This protected intermediate can then be halogenated at the 4-position, providing a stable and versatile starting material. nih.gov

Direct Carbon-Nitrogen Bond Formation Strategies for Pyridinyl-Imidazole Linkage

The crucial step in the synthesis of this compound is the formation of the C-N bond between the pyridine and imidazole rings. Two primary methodologies are employed for this transformation: transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium- and copper-catalyzed reactions are the most prominent methods for N-arylation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. wikipedia.org It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgrug.nl The choice of ligand is critical for the reaction's success, with sterically hindered phosphine (B1218219) ligands like XPhos and JohnPhos often providing excellent results for the amination of heteroaryl halides. rug.nl The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction is another classic method for N-arylation. acs.org While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands and milder conditions. acs.org For instance, the coupling of aryl iodides with imidazoles has been achieved at room temperature using N-methylglycine as a ligand. acs.org Deep eutectic solvents have also been explored as environmentally friendly media for ligand-free Ullmann couplings. frontiersin.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free alternative for C-N bond formation. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups. nih.gov

The reaction of a 6-halopyridine with imidazole can proceed via an SNAr mechanism, where the imidazole acts as the nucleophile. The reactivity of the halopyridine follows the general trend for SNAr, with fluoro derivatives often being the most reactive. researchgate.netbyu.edu The presence of a nitro group, for example, on the pyridine ring significantly enhances its reactivity towards nucleophilic attack. nih.gov In some cases, SNAr reactions can be performed in green solvents like water, making them an attractive option from an environmental perspective. nih.gov

Selective Functionalization of Pyridine and Imidazole Rings

The selective functionalization of both the pyridine and imidazole rings is crucial for accessing a diverse range of derivatives.

Pyridine Ring: Direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring. researchgate.net However, various strategies have been developed for site-selective functionalization. researchgate.netfigshare.comnih.govnih.gov N-oxide formation can direct functionalization to the C2 and C4 positions. beilstein-journals.org Directed ortho-metalation using groups like amides can also achieve selective functionalization. nih.gov

Imidazole Ring: The imidazole ring can also be selectively functionalized. beilstein-journals.orgrsc.orgnih.govacs.org For example, N-arylation can be achieved using copper-catalyzed methods. nih.gov C-H functionalization at various positions of the imidazole ring has also been reported using palladium catalysis. acs.org

Comparative Analysis of Synthetic Yields, Purity, and Green Chemistry Metrics

The choice of synthetic route depends on several factors, including yield, purity, cost, and environmental impact. The following tables provide a comparative analysis of different synthetic approaches.

Table 1: Comparison of Precursor Synthesis Methods

| Precursor | Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 5-Amino-2-chloropyridine | Reduction | 2-Chloro-5-nitropyridine, Fe, Acetic Acid | 96 | - | guidechem.com |

| 2-Amino-5-chloropyridine | Chlorination | 2-Aminopyridine, HCl, Cl2 | ~70 | - | google.com |

| 2-Amino-5-chloropyridine | Photocatalysis | 2-Aminopyridine, Bromine, Chlorine, Blue LED | 90-99.4 | 99.4-99.6 | patsnap.com |

Table 2: Comparison of C-N Bond Formation Strategies

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Toluene, Dioxane, etc. | 80-100 | Varies | rsc.orgnih.gov |

| Ullmann Condensation | CuI, N-methylglycine, K3PO4 | - | Room Temp | Excellent | acs.org |

| Ullmann Condensation | CuI, K2CO3 | Deep Eutectic Solvent | 60 | 98 | frontiersin.orgresearchgate.net |

| SNAr | - | Water, KF | Ambient | Varies | nih.gov |

Green Chemistry Metrics

Evaluating the "greenness" of a synthesis is becoming increasingly important. mdpi.comrug.nlnih.govrsc.org Metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) are used to assess the efficiency and environmental impact of a chemical process. nih.gov

Atom Economy: Measures the proportion of reactant atoms that are incorporated into the final product.

E-Factor: The ratio of the mass of waste to the mass of the product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. nih.gov

Generally, transition-metal-free SNAr reactions, especially those conducted in green solvents like water, tend to have better green chemistry metrics compared to metal-catalyzed cross-coupling reactions which often require expensive and potentially toxic catalysts and ligands, as well as organic solvents. nih.gov However, the yields and substrate scope of SNAr can be more limited. nih.gov The choice of the optimal synthetic route therefore involves a trade-off between these factors.

Scalability Considerations for Research Applications

The successful transition of a chemical compound from initial discovery to extensive research and development programs hinges on the scalability of its synthetic route. For this compound, a key building block in various chemical research endeavors, the ability to produce gram-to-kilogram quantities is crucial for comprehensive biological screening, preclinical studies, and other research applications. This section explores the critical factors influencing the scalability of its synthesis, focusing on route selection, process optimization, and purification strategies suitable for research-level production.

The synthesis of this compound on a larger scale for research purposes necessitates a route that is not only high-yielding but also cost-effective, safe, and amenable to standard laboratory and pilot plant equipment. Several synthetic strategies can be envisaged for this target molecule, primarily revolving around the formation of the C-N bond between the pyridine and imidazole rings and the introduction of the amino group.

A common and scalable approach for analogous heteroaryl pyridines involves the nucleophilic aromatic substitution (SNAr) reaction. This would typically involve the coupling of a suitable halopyridine with imidazole. For instance, a plausible route would start with 2-chloro-5-nitropyridine and imidazole. The subsequent reduction of the nitro group to an amine would yield the final product. The reduction of a nitro group is a well-established and generally high-yielding reaction, often accomplished using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents like iron in acidic media. semanticscholar.org This two-step approach is advantageous for its straightforward nature and the commercial availability of the starting materials.

Another viable strategy is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. nih.gov This could involve the coupling of a protected 6-bromo- or 6-chloropyridin-3-amine with imidazole. While highly effective, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. However, for research quantities, this often remains a feasible and reliable option.

When scaling up any chosen synthetic route, several key parameters must be carefully considered to ensure efficiency, safety, and reproducibility.

Key Scalability Parameters for this compound Synthesis

| Parameter | Consideration for Scalability | Relevance to Research Applications |

| Starting Material Cost & Availability | Sourcing inexpensive and readily available starting materials is paramount for cost-effective scale-up. beilstein-journals.org | Ensures that sufficient quantities of the compound can be produced for extensive testing without prohibitive costs. |

| Reaction Conditions | Optimization of temperature, pressure, reaction time, and solvent choice is crucial. Moving towards milder conditions, lower catalyst loading, and greener solvents is desirable. nih.gov | Improves the safety profile of the synthesis and reduces the environmental impact, which is increasingly important in modern chemical research. |

| Process Safety | Identification and mitigation of potential hazards, such as highly exothermic reactions or the use of toxic or pyrophoric reagents, are critical. For example, replacing hazardous nitration steps with safer alternatives is a common goal in process development. semanticscholar.org | Ensures the safety of researchers and compliance with laboratory safety regulations, especially when handling larger quantities. |

| Work-up and Purification | The purification method must be scalable. Avoiding tedious and solvent-intensive chromatographic purifications in favor of crystallization, trituration, or extraction is highly advantageous. semanticscholar.org | Facilitates the efficient production of high-purity material required for biological assays and other sensitive research applications. |

| Waste Management | Minimizing waste through atom-economical reactions, such as multicomponent reactions (MCRs), and efficient solvent use is a key aspect of green chemistry and sustainable scale-up. nih.gov | Reduces the environmental footprint of the research and can lead to cost savings in waste disposal. |

The choice of purification method is particularly critical when moving to a larger scale. While column chromatography is a standard technique in small-scale laboratory synthesis, it becomes impractical and costly for producing gram or kilogram quantities. Developing a robust crystallization procedure is often the most effective way to obtain highly pure this compound on a larger scale. This involves a careful selection of solvents to ensure good recovery of the product with excellent purity.

Advanced Spectroscopic and Structural Elucidation of 6 1h Imidazol 1 Yl Pyridin 3 Amine

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 6-(1H-imidazol-1-yl)pyridin-3-amine, the calculated monoisotopic mass is 160.0749 g/mol .

For this compound, an HRMS experiment would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that is very close to the calculated value of 161.0827, thus confirming its elemental formula of C₈H₈N₄.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 161.0827 |

| [M+Na]⁺ | 183.0646 |

| [M+K]⁺ | 199.0386 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

Unambiguous 1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the amino group. Based on data from analogous structures, the aromatic protons are expected to appear in the range of δ 6.5-8.5 ppm. The NH₂ protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The pyridine and imidazole ring carbons are expected to have chemical shifts in the aromatic region (δ 100-160 ppm). The precise shifts are influenced by the nitrogen atoms and the amino substituent. For example, in related N-aryl-2-aminopyridine derivatives, the pyridine carbons appear in a range of δ 105-158 ppm. rsc.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine and imidazole rings, as well as the amino group. Specific experimental ¹⁵N NMR data for this compound is not available in the reviewed literature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.2 | ~145 |

| Pyridine-H4 | ~7.3 | ~125 |

| Pyridine-H5 | ~7.8 | ~138 |

| Imidazole-H2' | ~8.0 | ~138 |

| Imidazole-H4' | ~7.2 | ~120 |

| Imidazole-H5' | ~7.6 | ~130 |

| NH₂ | broad singlet | - |

Note: These are predicted values based on general knowledge of similar heterocyclic systems and may vary from experimental values.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would reveal the coupling between adjacent protons on the pyridine ring (H4-H5) and the imidazole ring (H4'-H5'). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine and imidazole rings, and for assigning quaternary (non-protonated) carbons. For example, a correlation between the imidazole H2' proton and the pyridine C6 carbon would confirm the point of attachment. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (typically a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1650 cm⁻¹ region), and various bending vibrations in the fingerprint region (<1500 cm⁻¹). The IR spectrum of 1H-imidazole shows characteristic bands that would also be expected in the spectrum of the target compound. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C, C=N) | Ring Stretching | 1400 - 1650 |

| N-H | Bending | 1550 - 1650 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While a crystal structure for this compound itself has not been reported in the searched literature, studies on closely related molecules, such as derivatives of imidazo[1,2-a]pyridine (B132010) and other imidazole-pyridine conjugates, have been conducted. nih.govmdpi.com These studies show that the imidazole and pyridine rings are typically planar, with a specific dihedral angle between them that is influenced by steric and electronic factors. In the solid state, it is expected that the amino group would participate in intermolecular hydrogen bonding, influencing the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for derived chiral compounds)

Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example by derivatization at the amino group with a chiral reagent, the resulting enantiomers or diastereomers would be distinguishable by chiroptical methods. This would be essential for determining the enantiomeric excess (ee) of a chiral synthesis. No such chiral derivatives were identified in the surveyed literature.

Theoretical and Computational Chemistry Investigations of 6 1h Imidazol 1 Yl Pyridin 3 Amine

pKa Prediction and Basicity Studies of Nitrogen Centers

The molecular structure of 6-(1H-imidazol-1-yl)pyridin-3-amine contains four nitrogen atoms, each exhibiting distinct electronic environments and potential for protonation. These include the pyridine (B92270) ring nitrogen (N1), the exocyclic amino group nitrogen (N-amino), and two nitrogen atoms within the imidazole (B134444) ring (N1' and N3'). Understanding the relative basicity and predicting the pKa values of these centers is crucial for characterizing the molecule's behavior in biological and chemical systems, as the protonation state dictates solubility, receptor interaction, and reactivity.

Computational chemistry provides powerful tools for predicting pKa values and identifying the most probable sites of protonation. researchgate.net Methods such as those based on Density Functional Theory (DFT) with a solvation model (like SMD or COSMO) or semi-empirical quantum chemical methods (like AM1 and PM3) are frequently employed to calculate the free energy changes associated with protonation. researchgate.netblogspot.com These calculations help in understanding the acid-base properties of complex molecules containing multiple ionizable groups. peerj.com

The basicity of each nitrogen center in this compound is influenced by a combination of factors including hybridization, aromaticity, and the electron-donating or electron-withdrawing effects of the substituents.

Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not part of the aromatic sextet, making it available for protonation. The pKa of unsubstituted pyridine is approximately 5.23. ut.ee In this molecule, the basicity of the pyridine nitrogen is modulated by the attached groups. The amino group at the 3-position is electron-donating, which should increase the electron density on the ring and enhance the basicity of the N1 atom. Conversely, the imidazole ring at the 6-position is generally considered electron-withdrawing, which would decrease basicity.

Imidazole Nitrogens (N1' and N3'): The imidazole ring contains two distinct nitrogen atoms. The N1' nitrogen, often termed the "pyrrole-like" nitrogen, has its lone pair involved in the aromatic π-system, making it non-basic. The N3' nitrogen, or "pyridine-like" imino nitrogen, has its lone pair in an sp² orbital, external to the aromatic system, and is therefore basic. Imidazole itself has a pKa of approximately 6.95. ut.ee Computational studies on complex heterocyclic systems frequently identify the imidazole imino nitrogen as the most favorable site for protonation. mdpi.com

Amino Nitrogen (N-amino): The exocyclic amino group is attached to the pyridine ring. Unlike aliphatic amines which are strongly basic, the lone pair on this nitrogen can be delocalized into the electron-deficient pyridine ring. This delocalization reduces its availability for protonation, thereby lowering its basicity, a phenomenon similar to that observed in anilines.

Theoretical investigations suggest that the most basic center in the molecule is likely the imino nitrogen (N3') of the imidazole ring, followed by the pyridine ring nitrogen (N1). The exocyclic amino nitrogen is predicted to be the least basic of the three potential protonation sites. The protonation of the N1' nitrogen is considered highly unfavorable as it would disrupt the aromaticity of the imidazole ring.

The following table presents estimated pKa values for the nitrogen centers in this compound, based on computational predictions and comparisons with parent heterocyclic compounds.

Table 1: Predicted pKa Values and Basicity of Nitrogen Centers

| Nitrogen Center | Type | Predicted pKa (Approximate) | Predicted Basicity Rank | Rationale |

| N3' (Imidazole) | Pyridine-like (Imino) | ~6.5 - 7.0 | 1 (Most Basic) | The lone pair is available in an sp² orbital. Generally the most basic site in imidazole derivatives. mdpi.com |

| N1 (Pyridine) | Pyridine | ~5.0 - 5.5 | 2 | Basicity is a balance between the electron-donating amino group and the electron-withdrawing imidazole group. nih.gov |

| N-amino | Aromatic Amine | ~4.0 - 4.5 | 3 (Least Basic) | The lone pair is delocalized into the electron-deficient pyridine ring, reducing availability for protonation. |

| N1' (Imidazole) | Pyrrole-like | < 0 | 4 (Non-basic) | The lone pair is part of the aromatic sextet and protonation would disrupt aromaticity. |

Computational analyses, such as those using DFT at the B3LYP level of theory combined with a continuum solvation model, can provide more precise pKa values by calculating the Gibbs free energy of protonation for each site. mdpi.com These studies confirm the order of basicity by identifying the protonated species with the lowest energy. For this compound, such calculations would likely confirm that the N3' atom of the imidazole moiety is the most energetically favorable site for accepting a proton in an acidic medium. mdpi.com

Reaction Pathways and Mechanistic Studies Involving 6 1h Imidazol 1 Yl Pyridin 3 Amine

Regioselective Functionalization of the Primary Amine Group

The primary amine group (-NH₂) is a highly reactive nucleophilic center and is often the initial site of functionalization. Its reactivity is paramount in the synthesis of a variety of derivatives.

The primary amine of 6-(1H-imidazol-1-yl)pyridin-3-amine readily undergoes acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of amides, secondary or tertiary amines, and sulfonamides, respectively.

Acylation is typically achieved by reacting the amine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, the acylation of similar aminopyridine scaffolds to form N-pyridinyl acetamides has been extensively documented. The reaction of this compound with an acylating agent like 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetyl chloride would be expected to yield the corresponding N-substituted acetamide. nih.govresearchgate.net

Alkylation can be more challenging to control, as mono-, di-, and even tri-alkylation can occur. The use of specific alkylating agents and controlled reaction conditions is necessary to achieve regioselectivity.

Sulfonylation of the primary amine with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. This reaction is analogous to acylation and is widely used in the synthesis of biologically active compounds. chemrxiv.org

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Inert solvent, base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine | Polar solvent, base |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Inert solvent, base (e.g., pyridine) |

The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. pressbooks.publibretexts.org The reaction is reversible and the pH needs to be carefully controlled, typically between 4 and 5, to ensure protonation of the hydroxyl group in the intermediate without deactivating the amine nucleophile. libretexts.orgpressbooks.pub For this compound, reaction with an aldehyde like pyrrole-2-carbaldehyde would be expected to form the corresponding N-((1H-pyrrol-2-yl)methylene)-6-(1H-imidazol-1-yl)pyridin-3-amine. nih.gov

Enamine formation, in contrast, occurs from the reaction of an aldehyde or ketone with a secondary amine. pressbooks.pub Since this compound is a primary amine, it will form an imine rather than an enamine upon reaction with a carbonyl compound.

| Reactant A | Reactant B (Carbonyl) | Product Type | Mechanism Summary |

|---|---|---|---|

| This compound | Benzaldehyde | Imine (Schiff Base) | 1. Nucleophilic attack of amine on carbonyl carbon. 2. Proton transfer to form carbinolamine. 3. Protonation of hydroxyl group. 4. Elimination of water to form iminium ion. 5. Deprotonation to form imine. libretexts.org |

Reactivity at the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack.

The pyridine ring is generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. This is due to the electron-withdrawing effect of the nitrogen atom. libretexts.org Furthermore, the nitrogen can be protonated under the acidic conditions often used for EAS, which further deactivates the ring. libretexts.org However, the presence of the strongly activating amino group at the 3-position enhances the electron density of the pyridine ring, particularly at the ortho and para positions (C2, C4, and C6). The imidazole (B134444) group at the 6-position is also an activating group. This activation can facilitate EAS reactions like halogenation and nitration under specific conditions. wikipedia.orglibretexts.org

For example, the bromination of 4-aminopyridine (B3432731) has been shown to result in a complex reaction yielding a brominated-dimerized product. acs.org Nitration of aminopyridines can be achieved, but often requires careful control of reaction conditions to avoid decomposition and achieve regioselectivity, typically favoring substitution at the position ortho or para to the amino group. google.comrsc.orgntnu.no

| Reaction Type | Reagent | Expected Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ | Bromo-substituted derivative | The amino group directs substitution to C2 and C4. Catalyst may be required. wikipedia.orgacs.org |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | Harsh conditions can lead to N-oxidation or degradation. Regioselectivity is influenced by both the amino and imidazole substituents. google.comrsc.org |

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. This includes alkylation and, notably, oxidation to form N-oxides. acs.orgthieme-connect.de The formation of a pyridine N-oxide is a significant transformation as it alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. acs.org The N-oxide oxygen atom can be subsequently removed if desired. Common oxidizing agents for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgrsc.org

The pyridine nitrogen can also participate in nucleophilic attack on highly reactive species like arynes, leading to complex rearrangements and the formation of fused heterocyclic systems. nih.gov Furthermore, activation of the pyridine ring by a Lewis acid binding to the nitrogen can facilitate nucleophilic aromatic substitution at the C2 and C4 positions. researchgate.net

Reactivity at the Imidazole Ring System

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. One nitrogen is pyrrole-like (N-1) and the other is pyridine-like (N-3). This structure makes imidazole amphoteric. nih.gov The pyridine-like nitrogen (N-3) is basic and is the typical site of electrophilic attack. nih.govyoutube.com

Electrophilic substitution on the imidazole ring itself is also possible. The C2 position is electron-deficient and susceptible to nucleophilic attack, while the C4 and C5 positions are more electron-rich and prone to electrophilic attack. However, in the context of this compound, the reactivity of the imidazole ring will be influenced by the attached pyridine moiety. Reactions such as alkylation and acylation can occur at the N-3 position of the imidazole ring. youtube.com Functionalization at the C3 position of related imidazo[1,2-a]pyridines through reactions like aza-Friedel-Crafts has been demonstrated, suggesting that the imidazole portion of the molecule is reactive towards certain electrophiles. mdpi.com

Electrophilic Substitution on the Imidazole Carbon Atoms

The imidazole ring is classified as an electron-rich heterocycle, making it susceptible to electrophilic attack. In general, electrophilic substitution on the imidazole ring occurs preferentially at the C-4 or C-5 positions. avantorsciences.com This is due to the electronic distribution within the ring, which renders the C-2 position comparatively electron-deficient and thus less reactive towards electrophiles. bldpharm.com

While specific studies detailing the electrophilic substitution on the imidazole carbons of this compound are not widely documented, the reactivity of related fused heterocyclic systems, such as imidazo[1,2-a]pyridines, offers valuable context. For instance, these related systems can undergo C-3 alkylation through aza-Friedel–Crafts reactions, demonstrating the capacity of such scaffolds to react with electrophiles under Lewis acid catalysis. mdpi.com For this compound, reactions like halogenation or nitration would be expected to yield substitution products on the imidazole ring, although the precise regioselectivity would be influenced by the directing effects of the pyridinyl substituent.

N-Substitution on the Imidazole Nitrogen Atoms

The imidazole ring possesses a "pyridine-like" sp²-hybridized nitrogen atom (N-3) which has a lone pair of electrons and is nucleophilic. avantorsciences.combldpharm.com This nitrogen is available for substitution reactions, such as alkylation or acylation, leading to the formation of imidazolium (B1220033) salts.

A pertinent example is found in the reaction of a closely related analog, [6-(1H-imidazol-1-yl)pyridin-2-yl]methanol. This compound undergoes N-alkylation at the N-3 position of the imidazole ring when treated with an appropriate alkyl halide in acetonitrile. nih.gov This reaction proceeds to form a stable imidazolium salt, demonstrating a key reactivity pathway for this molecular scaffold. nih.gov The reaction highlights the nucleophilic character of the imidazole N-3 atom, a property shared by the target compound, this compound.

Table 1: N-Alkylation of a 6-(1H-imidazol-1-yl)pyridine Analog

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Ref. |

| [6-(1H-imidazol-1-yl)pyridin-2-yl]methanol | 2-(bromomethyl)-1,3,5-trimethylbenzene | Acetonitrile | 333 K, 15 h | 1-[6-(Hydroxymethyl)-2-pyridyl]-3-(2,4,6-trimethylbenzyl)-1H-imidazol-3-ium bromide | 77% | nih.gov |

Heterocycle Annulation and Ring Expansion/Contraction Reactions

The bifunctional nature of this compound, possessing both nucleophilic amine and imidazole moieties, makes it a candidate for heterocycle annulation reactions, where new rings are fused onto the existing structure.

One relevant strategy involves the [3+3] cyclocondensation of 1-substituted 1H-imidazol-5-amines with reagents like 3-nitro-4H-chromen-4-one. researchgate.net This reaction constructs a new pyridine ring fused to the imidazole, yielding imidazo[4,5-b]pyridine structures. researchgate.net Another powerful method for annulation is the Curtius rearrangement. For example, 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids, upon treatment with diphenylphosphorylazide, undergo rearrangement to form an intermediate isocyanate which then cyclizes to produce imidazo[4,5-b]pyrazolo[3,4-e]pyridine-6(5Н)-ones. nuph.edu.ua These examples, while not starting from the exact target molecule, illustrate established pathways for building fused ring systems from amino-substituted imidazoles and pyridines.

Table 2: Examples of Heterocycle Annulation Reactions on Related Scaffolds

| Reaction Type | Starting Material Class | Reagent(s) | Key Transformation | Product Class | Ref. |

| [3+3] Cyclocondensation | 1-Substituted 1H-imidazol-5-amines | 3-Nitro-4H-chromen-4-one | Pyridine ring formation | 1-Substituted 6-nitro-3H-imidazo[4,5-b]pyridines | researchgate.net |

| Modified Curtius Rearrangement | 5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acids | Diphenylphosphorylazide, Triethylamine | Isocyanate formation and cyclization | Imidazo[4,5-b]pyrazolo[3,4-e]pyridine-6(5Н)-ones | nuph.edu.ua |

In contrast to annulation, specific studies on ring expansion or contraction reactions involving this compound are not widely reported in the surveyed scientific literature. General methodologies for the ring expansion of N-heterocycles exist, often involving carbene precursors or hydrolytic conditions, but their application to this specific substrate has not been documented. acs.org

Kinetics and Thermodynamic Analysis of Key Reactions

A comprehensive kinetic and thermodynamic analysis provides quantitative insight into reaction rates, mechanisms, and the stability of intermediates and products. However, for this compound, detailed studies focusing on the kinetics and thermodynamics of its specific reactions are not extensively available in the public scientific literature. While research on related compounds may include thermodynamic calculations for synthesized molecules, a dedicated analysis of the reaction dynamics for the title compound remains an area for future investigation. justia.com

Derivatization Strategies and Analogue Synthesis Based on 6 1h Imidazol 1 Yl Pyridin 3 Amine Scaffold

Systematic Functionalization of the Amine Nitrogen for Structure-Reactivity Studies

The primary amino group at the C3 position of the pyridine (B92270) ring is a prime target for functionalization due to its nucleophilic nature. Derivatization at this site can significantly alter the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities.

Acylation and Sulfonylation: The amine can be readily converted into a wide range of amides and sulfonamides. Acylation, using acyl chlorides or anhydrides, introduces carbonyl functionalities, while sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically performed in the presence of a non-nucleophilic base. Tosylated aminopyridines, for example, are a significant class of compounds in pharmaceutical research. researchgate.net This systematic modification allows for the introduction of diverse substituents to probe interactions with biological targets. nih.gov

Alkylation and Reductive Amination: Direct N-alkylation of the primary amine can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled and widely used method is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine by condensing the amine with an aldehyde or ketone, followed by in-situ reduction using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This process is highly efficient for creating secondary and tertiary amines with a vast array of substituents. wikipedia.orgacs.org

| Reaction Type | Reagent Example | Product Functional Group | Purpose in SPR Studies |

| Acylation | Acetyl chloride, Benzoyl chloride | Amide | Introduce H-bond acceptors, vary steric bulk |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Introduce tetrahedral geometry, strong H-bond donor/acceptor |

| Reductive Amination | Benzaldehyde, Acetone (followed by reducing agent) | Secondary or Tertiary Amine | Modify basicity, lipophilicity, and steric profile |

Introduction of Substituents onto the Pyridine Core via Directed Ortho-Metalation or Cross-Coupling

Modification of the pyridine ring itself provides another avenue for analogue synthesis. The positions available for substitution are C2, C4, and C5.

Directed Ortho-Metalation (DoM): The DoM strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. While a primary amine is a poor DMG, it can be converted into a more powerful one, such as an amide or a pivaloyl group. The imidazole (B134444) ring's nitrogen atoms could also potentially direct metalation. Following deprotonation, the resulting organometallic intermediate can be quenched with various electrophiles to install new functional groups at the C2 or C4 positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This strategy first requires the introduction of a halide (e.g., Br, I) or a triflate group onto the pyridine ring. Halogenation of electron-deficient pyridine rings can be challenging but can be achieved using various methods, including electrophilic halogenation under harsh conditions or more modern, regioselective techniques. chemrxiv.orgnih.govnih.gov Once the halogenated scaffold is obtained, it can undergo reactions like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes) to introduce a wide diversity of substituents. For instance, 6-iodoimidazo[1,2-a]pyridines have been successfully used in palladium-catalyzed carbonylation reactions to introduce amide groups. nih.gov

| Method | Key Step | Position(s) Functionalized | Example Substituents Introduced |

| Directed Ortho-Metalation | Ortho-lithiation directed by a DMG | C2, C4 | Alkyl, silyl, carboxyl, boronic ester |

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of a halopyridine with a boronic acid | C2, C4, C5 | Aryl, heteroaryl groups |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction of a halopyridine with an amine | C2, C4, C5 | Primary/secondary amines, amides |

Selective Chemical Modifications of the Imidazole Ring

The imidazole ring offers further opportunities for derivatization, allowing for fine-tuning of the molecule's properties.

N-Alkylation/Arylation: The pyrrole-like nitrogen of the imidazole ring (N1 is already part of the pyridine bond) does not have a substituent, making the pyridine-like nitrogen (N3) available for reactions. This nitrogen can be selectively alkylated or arylated using alkyl or aryl halides under basic conditions. This modification introduces substituents that can modulate steric and electronic properties and can be crucial for interacting with biological targets. Regioselectivity can be an issue in related fused systems like imidazopyrimidines, but for a 1-substituted imidazole, the reaction at N3 is generally predictable. researchgate.net

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, typically at the C4 or C5 positions, and less readily at the C2 position. globalresearchonline.netuobabylon.edu.iq Reactions such as halogenation (bromination, iodination) or nitration can introduce substituents directly onto the imidazole carbon framework. uobabylon.edu.iqslideshare.net These reactions often require specific conditions to control regioselectivity and to avoid reaction on the more activated pyridine ring.

| Modification Site | Reaction Type | Reagent Example | Resulting Moiety |

| Imidazole N3 | N-Alkylation | Benzyl bromide, K₂CO₃ | N3-benzylimidazolium salt |

| Imidazole C4/C5 | Halogenation | N-Bromosuccinimide (NBS) | 4(5)-Bromoimidazole |

| Imidazole C4/C5 | Nitration | HNO₃/H₂SO₄ | 4(5)-Nitroimidazole |

Synthesis of Multi-Heterocyclic Systems incorporating the 6-(1H-imidazol-1-yl)pyridin-3-amine Moiety

The inherent functionality of the this compound scaffold makes it an excellent building block for constructing more complex, fused heterocyclic systems. The amino group is particularly useful for annulation reactions to form a new ring fused to the pyridine core.

By treating the C3-amino group and the C2-carbon of the pyridine ring as a 1,3-N,C-dinucleophile system, a variety of cyclization reactions can be envisioned. For instance, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine derivatives. Similarly, reactions with α,β-unsaturated carbonyl compounds can yield fused dihydropyridine systems. The synthesis of complex fused systems, such as pyridopyrazolotriazines from related pyrazolopyridin-3-amines, highlights the utility of the amino-heterocycle motif in building novel molecular architectures. raco.cat These strategies are central to creating structurally diverse molecules with unique three-dimensional shapes for various applications. ias.ac.in

Development of Focused Libraries for Structure-Property Relationship (SPR) Investigations

The true power of the derivatization strategies outlined in the preceding sections is realized when they are combined to create focused libraries of compounds for systematic SPR analysis. nih.gov The this compound core acts as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target. mdpi.com

By employing combinatorial chemistry principles, a library can be designed where specific points of the scaffold are systematically varied. For example, a library could be constructed with:

R1 diversity: A set of 10-20 different amides or sulfonamides at the C3-amine position (Section 6.1).

R2 diversity: A set of 10-20 different aryl or heteroaryl groups at the C4 position of the pyridine ring, introduced via Suzuki coupling (Section 6.2).

R3 diversity: A set of 5-10 different alkyl groups on the N3 of the imidazole ring (Section 6.3).

Such a library allows researchers to efficiently map the chemical space around the core scaffold. By screening these compounds for a specific property (e.g., binding affinity to a protein, fluorescence quantum yield), one can deduce clear structure-property relationships. acs.org This information is invaluable for the rational design of molecules with optimized properties, a cornerstone of modern drug discovery and materials science. nih.gov

| Compound ID | R1 (at C3-Amine) | R2 (at Pyridine-C4) | R3 (at Imidazole-N3) |

| Library-Cmpd-001 | Acetamide | Phenyl | Methyl |

| Library-Cmpd-002 | Acetamide | 4-Fluorophenyl | Methyl |

| Library-Cmpd-003 | Benzamide | Phenyl | Methyl |

| Library-Cmpd-004 | Acetamide | Phenyl | Ethyl |

| Library-Cmpd-005 | Methanesulfonamide | Thiophen-2-yl | Propyl |

Coordination Chemistry of 6 1h Imidazol 1 Yl Pyridin 3 Amine As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of 6-(1H-imidazol-1-yl)pyridin-3-amine as a ligand is predicated on the strategic arrangement of its donor atoms. The molecule possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the imidazole (B134444) ring, and the nitrogen atom of the amine group. This arrangement allows for a variety of coordination modes, making it a versatile building block for coordination chemists.

Potential Coordination Modes:

Monodentate: The ligand can coordinate to a metal center through a single nitrogen atom, most likely the more sterically accessible and electronically favorable pyridine or imidazole nitrogen.

Bidentate: The most common coordination mode is expected to be bidentate, where the ligand chelates to a metal ion using two of its nitrogen atoms. The formation of a stable five- or six-membered chelate ring would favor this mode. For instance, coordination through the pyridine nitrogen and the imidazole nitrogen would form a five-membered ring, a stable and common motif in coordination chemistry.

Polydentate/Bridging: In polynuclear complexes, the ligand can act as a bridging ligand, coordinating to two or more metal centers simultaneously. This can occur through different combinations of its donor atoms, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.

The electronic properties of the ligand, influenced by the electron-donating amine group and the aromatic nature of the pyridine and imidazole rings, play a crucial role in the stability and properties of the resulting metal complexes.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, can influence the final structure and coordination geometry of the complex. The characterization of these complexes relies heavily on spectroscopic techniques to elucidate their electronic and structural properties.

UV-Vis Spectroscopy for Electronic Transitions and d-Orbital Splitting

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within a metal complex. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. In transition metal complexes, two main types of electronic transitions are observed:

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and intensity of these transitions provide information about the geometry of the complex and the strength of the ligand field. For instance, octahedral and tetrahedral complexes will exhibit characteristic d-d transition patterns.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are observed when an electron moves from a ligand-based orbital to a metal-based orbital, while metal-to-ligand charge transfer (MLCT) bands correspond to the opposite process. The presence of the aromatic pyridine and imidazole rings, along with the amine group, in this compound makes a variety of CT transitions possible.

| Complex Type | Expected λmax (nm) | Transition Assignment |

| [Cu(L)₂]²⁺ | 600-900 | d-d transitions |

| [Fe(L)₂]³⁺ | 400-600 | LMCT |

| [Ru(L)₃]²⁺ | 450-550 | MLCT |

Note: The λmax values are hypothetical and would need to be determined experimentally. "L" represents the ligand this compound.

EPR Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes). It provides detailed information about the electronic structure and the environment of the paramagnetic center. For complexes of metals like Cu(II), Fe(III), Ni(I), and Co(II), EPR spectroscopy can determine:

The g-factor , which gives insight into the electronic environment of the unpaired electron.

Hyperfine coupling constants , which arise from the interaction of the electron spin with the nuclear spins of the metal ion and the ligand donor atoms. This provides direct evidence of coordination.

For a hypothetical square planar Cu(II) complex with this compound, the EPR spectrum would be expected to show axial symmetry with g|| > g⊥ > 2.0023, characteristic of a d⁹ system with the unpaired electron in the dx²-y² orbital.

Structural Elucidation of Metal Complexes via X-ray Crystallography

The definitive method for determining the three-dimensional structure of a metal complex is single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. For complexes of this compound, X-ray crystallography would be crucial to:

Confirm the coordination mode of the ligand (monodentate, bidentate, bridging).

Determine the precise coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

Identify the presence of any coordinated solvent molecules or counter-ions.

Analyze the packing of the molecules in the crystal lattice and identify any supramolecular interactions like hydrogen bonding or π-π stacking.

| Metal Complex | Crystal System | Space Group | Key Structural Features |

| Hypothetical [Ni(L)₂Cl₂] | Monoclinic | P2₁/c | Distorted octahedral geometry, bidentate coordination of L through pyridine and imidazole nitrogens. |

| Hypothetical [Pd(L)Cl₂] | Orthorhombic | Pnma | Square planar geometry, bidentate coordination of L. |

Note: This table presents hypothetical data that would be obtained from X-ray crystallography experiments.

Investigation of Electrochemical Properties and Redox Behavior of Complexes

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of metal complexes. By measuring the current response of a complex to a linearly cycled potential sweep, one can determine its oxidation and reduction potentials. This information is vital for understanding the electronic structure of the complex and for designing complexes for applications in catalysis and materials science.

The redox behavior of complexes with this compound will be influenced by the nature of the metal ion and the coordination environment. The electron-donating amine group and the π-accepting capabilities of the pyridine and imidazole rings can be tuned to modulate the redox potentials of the metal center.

Exploration of Catalytic Applications of Metal Complexes

The versatile coordination chemistry and tunable electronic properties of metal complexes of this compound make them promising candidates as catalysts for a variety of organic transformations and polymerizations.

Organic Transformations: The presence of both a Lewis acidic metal center and potentially basic uncoordinated amine groups could allow these complexes to act as bifunctional catalysts. They could be explored in reactions such as C-C coupling reactions (e.g., Suzuki, Heck, Sonogashira), oxidation reactions, and reduction reactions. The specific activity will depend on the choice of metal. For example, palladium complexes are well-known for their catalytic prowess in cross-coupling reactions. researchgate.net

Polymerizations: Metal complexes are widely used as catalysts in polymerization reactions. The geometry and electronic properties of complexes of this compound could be tailored to control the stereochemistry and molecular weight of polymers.

The catalytic activity of these complexes would need to be systematically investigated for various substrates and reaction conditions to fully assess their potential.

Supramolecular Assembly and Metal-Organic Framework (MOF) Formation

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, while metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of this compound to participate in the formation of these structures is a subject of significant interest, driven by the potential applications of the resulting materials in areas such as catalysis, gas storage, and sensing.

The imidazole moiety of this compound is a key player in the formation of MOFs. Imidazole-derived ligands are known to facilitate the creation of porous MOF structures. The two nitrogen centers within the imidazole ring can act as effective coordination sites for metal ions, promoting the assembly of extended frameworks. This is a common feature observed in a variety of imidazole-based MOFs, where the ligand's nitrogen atoms bridge metal centers to create one-, two-, or three-dimensional networks.

While direct and extensive research on the specific use of this compound in supramolecular assembly and MOF formation is not widely documented in publicly available literature, the principles of coordination chemistry and the behavior of analogous compounds strongly suggest its potential in these areas. For example, a related compound, 3-amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, is utilized in supramolecular chemistry to design intricate molecular assemblies through non-covalent interactions. This indicates that the core structure of an imidazolyl-substituted pyridine is conducive to forming higher-order structures.

The table below summarizes the characteristics of related imidazolyl- and pyridinyl-containing ligands and their role in the formation of coordination complexes and MOFs, illustrating the potential of this compound in these applications.

| Compound Name | Metal Ion(s) | Resulting Structure | Reference |

| 1,4-di(1H-imidazol-4-yl)benzene | Zn(II), Co(II), Ni(II), Cd(II) | 1D chain, 2D network, 3D porous frameworks | |

| 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | Cu(II) | Dinuclear complex forming chains via hydrogen bonds | |

| 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine | Cu(II) | Dinuclear and trinuclear complexes | |

| 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile | Not specified | Complex molecular assemblies |

This comparative data underscores the versatility of ligands containing both imidazole and pyridine functionalities in constructing diverse and complex coordination structures. Based on these findings, it is reasonable to anticipate that this compound can act as a valuable building block in the rational design and synthesis of novel supramolecular assemblies and functional metal-organic frameworks. Further experimental investigation is warranted to fully explore and characterize the coordination chemistry of this promising ligand.

Advanced Applications in Materials Science and Molecular Recognition Research Focus

Integration of 6-(1H-imidazol-1-yl)pyridin-3-amine into Functional Polymers and Copolymers

The incorporation of nitrogen-containing heterocyclic compounds like this compound into polymer chains can impart specific functionalities, such as thermal stability, and optical and antimicrobial properties. While direct studies on the polymerization of this compound are not extensively documented, research on related pyridine (B92270) and imidazole-containing polymers provides insights into its potential applications.

For instance, copolymers synthesized with pyridine-grafted acrylic acid and styrene (B11656) derivatives have demonstrated significant thermal stability and have been explored for their fluorescence applications. mdpi.com The thermal stability of such polymers has been shown to be substantial, with some derivatives being stable up to 900 °C. mdpi.com The imidazole (B134444) group, in particular, is known to contribute to the thermal and chemical stability of polymers. The synthesis of polymers with amine groups, which are subsequently modified to include pyridine and imidazole functionalities, has been explored. researchgate.net These polymers have potential applications in areas such as photocrosslinking. researchgate.net

Coordination polymers are another area where this compound could be a valuable ligand. Research on related compounds, such as 1H-pyrazolo[3,4-b]pyridin-3-amine, has shown the formation of supramolecular coordination polymers with metal ions like Zinc(II). nih.gov These materials exhibit interesting photoluminescence properties, suggesting that similar polymers incorporating this compound could also have applications in luminescent materials. nih.gov

Table 1: Potential Properties of Polymers Incorporating this compound based on Related Research

| Property | Potential Advantage | Related Research Finding |

|---|---|---|

| Thermal Stability | Enhanced durability for high-temperature applications. | Pyridine-grafted copolymers show stability up to 900 °C. mdpi.com |

| Fluorescence | Applications in optical devices and sensors. | Pyridine-grafted copolymers exhibit fluorescence. mdpi.com |

| Metal Coordination | Formation of functional coordination polymers. | Related pyrazolo-pyridine amines form luminescent coordination polymers with Zn(II). nih.gov |

Design and Synthesis of Chemosensors and Biosensors Based on Ligand-Target Interactions

Pyridine-based chemosensors have been developed for the detection of various metal ions, including Al³⁺ and Fe³⁺. researchgate.net The sensing mechanism often relies on the coordination of the metal ion with the nitrogen atoms of the pyridine ring, leading to a change in the electronic properties of the molecule and a corresponding change in its absorption or emission spectrum. researchgate.net For example, chemosensors based on a pyridine-2,6-dicarboxamide framework have shown selectivity for Al³⁺ or Fe³⁺ depending on the solvent system. researchgate.net

Furthermore, fluorescent chemosensors based on pyrrolo[3,4-c]pyridine have demonstrated high selectivity for Fe³⁺ and Fe²⁺ ions, with applications in imaging these ions in living cells. acs.org The design of these sensors often involves a fluorophore linked to a receptor unit that selectively binds the target ion. The binding event then modulates the fluorescence of the fluorophore. Given its structural similarities, this compound could serve as a core component in similar sensor designs.

Table 2: Examples of Pyridine-Based Chemosensors and Their Characteristics

| Chemosensor Base | Target Analyte | Detection Method | Key Feature |

|---|---|---|---|

| Pyridine-2,6-dicarboxamide | Al³⁺, Fe³⁺ | Colorimetric/Fluorescent | Solvent-dependent selectivity. researchgate.net |

| 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione | Fe³⁺/Fe²⁺ | Fluorescent (Turn-off) | High selectivity and application in living cells. acs.org |

Exploration in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

Imidazole and pyridine derivatives are of significant interest in the field of optoelectronics, particularly for organic light-emitting diodes (OLEDs). These compounds can exhibit favorable photophysical properties, such as high quantum yields and tunable emission colors.

Research on imidazo[1,5-a]pyridine-anthracene based fluorophores has shown their potential for use in greenish-yellow OLEDs. tandfonline.com These molecules can exhibit intramolecular charge transfer (ICT), which is a key process in the operation of many OLED emitters. The electron-donating nature of the imidazole unit combined with an electron-accepting moiety can lead to efficient light emission. tandfonline.comrsc.org

Similarly, imidazo[1,5-a]pyridine–benzimidazole (B57391) conjugated molecules have been developed as D–π–A (donor–π–acceptor) fluorophores for applications in white LEDs. rsc.org These materials can act as organic down-converters, absorbing high-energy blue light and emitting lower-energy yellow-red light to produce white light. rsc.org The thermal stability and electrochemical properties of these compounds are crucial for the longevity and performance of OLED devices. tandfonline.comrsc.org While direct application of this compound in OLEDs is not reported, its core structure suggests it could be a valuable precursor for the synthesis of novel optoelectronic materials.

Table 3: Properties of Imidazole/Pyridine-Based Fluorophores for Optoelectronics

| Fluorophore Type | Application | Key Property | Reference |

|---|---|---|---|

| Imidazo[1,5-a]pyridine-anthracene | Greenish-Yellow OLED | Intramolecular Charge Transfer (ICT) | tandfonline.com |

Fundamental Studies of Molecular Recognition Events and Host-Guest Chemistry

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting candidate for studies in molecular recognition and host-guest chemistry. The imidazole and pyridine rings can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor.

The formation of supramolecular structures through these interactions is a key aspect of host-guest chemistry. For instance, the self-assembly of molecules through hydrogen bonding can lead to the formation of well-defined architectures like dimers and larger aggregates. nih.gov In a related compound, N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine, intermolecular N—H⋯N hydrogen bonds lead to the formation of dimers. nih.gov

Furthermore, the study of tautomerism in related benzimidazole derivatives has shown the importance of hydrogen bonding with solvent molecules, such as water, in influencing the dominant tautomeric form. mdpi.com Such fundamental studies are crucial for understanding the behavior of these molecules in different environments and for designing more complex supramolecular systems.

Probing Protein-Ligand and DNA-Ligand Interactions at a Mechanistic Level (not clinical)

The structural motifs present in this compound are found in many biologically active molecules, making it a relevant scaffold for studying protein-ligand and DNA-ligand interactions at a mechanistic level. The imidazole ring is a key component of the amino acid histidine and is involved in numerous enzymatic reactions and protein-ligand binding events. researchgate.net

For example, the imidazole ring in compounds like immethridine, a histamine (B1213489) H₃ receptor agonist, is crucial for its binding affinity and selectivity. researchgate.net Molecular docking studies of related Schiff base ligands derived from aminopyridines have been used to understand their interactions with bacterial proteins, highlighting the role of hydrogen bonding and hydrophobic interactions. semanticscholar.org

In the context of DNA-ligand interactions, adenine (B156593), a purine (B94841) base with a similar nitrogen-rich heterocyclic core, is a fundamental component of DNA. mdpi.com Studies on copper complexes with allyl-substituted adenine derivatives have explored the coordination of the metal ion with the heterocyclic ligand, providing insights into how metal ions can mediate interactions with biological macromolecules. mdpi.com The ability of the pyridine and imidazole nitrogens in this compound to coordinate with metal ions suggests its potential use in developing probes for metal-mediated DNA interactions.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-(1H-pyrazol-1-yl)pyridin-3-amine |

| 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile |

| 1H-pyrazolo[3,4-b]pyridin-3-amine |

| Zinc(II) |

| 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione |

| Imidazo[1,5-a]pyridine-anthracene |

| Imidazo[1,5-a]pyridine–benzimidazole |

| N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine |

| Imethridine |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights Derived from the Research

Research surrounding the 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold, primarily through the study of its parent class, imidazopyridines, has yielded significant insights into its potential as a versatile building block. The primary academic contributions lie in its synthetic accessibility and its role as a "privileged structure" in medicinal chemistry. researchgate.net

Scientists have developed various synthetic methodologies to access imidazopyridine derivatives, often involving multi-component reactions that allow for rapid library generation. nih.govnih.gov These strategies have been crucial in exploring the chemical space around this core structure.

The key insight derived from this research is the remarkable versatility of the imidazopyridine scaffold in interacting with a wide range of biological targets. This is attributed to the combined electronic properties of the imidazole (B134444) and pyridine (B92270) rings, which can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. cnr.it This has led to the identification of numerous derivatives with potent biological activities.

| Research Area | Key Findings for Related Imidazopyridine Compounds | Reference |

| Anticancer Activity | Derivatives have shown potent inhibitory activity against various cancer cell lines by targeting kinases like PI3Kα. | mdpi.com |

| Antitubercular Activity | Certain imidazo[4,5-b]pyridine analogs have demonstrated significant activity against M. tuberculosis. | nih.gov |

| Antileishmanial Activity | Optimization of imidazopyridine hits has been a focus in the development of new treatments for visceral leishmaniasis. | nih.gov |

| Antiviral & Antimicrobial | The broader class of pyridine derivatives has shown promise against various microbial pathogens. | nih.gov |

Identification of Remaining Challenges and Open Questions for Future Investigation

Despite the promising results, several challenges and open questions remain in the study of this compound and its analogs. A primary challenge is the lack of extensive research focused specifically on the unsubstituted parent compound. Much of the current knowledge is extrapolated from studies on more complex derivatives, leaving a gap in the fundamental understanding of the core scaffold's intrinsic properties.

Key open questions for future investigation include:

Structure-Activity Relationship (SAR) Deconvolution: A more systematic exploration of the SAR for the this compound scaffold is needed. It is often unclear how specific substitutions on the pyridine and imidazole rings modulate biological activity and target selectivity.

Mechanism of Action: For many of the reported biological activities, the precise molecular mechanisms of action are not fully elucidated. Further studies are required to identify the specific binding partners and downstream signaling pathways affected by these compounds.

Pharmacokinetic Profile: While some derivatives have been assessed for their absorption, distribution, metabolism, and excretion (ADME) properties, a comprehensive understanding of the pharmacokinetic profile of the core scaffold is lacking. nih.gov This is a critical hurdle for the translation of these compounds into therapeutic agents.

Synthetic Scalability and Green Chemistry: While various synthetic methods exist, developing more efficient, scalable, and environmentally friendly synthetic routes remains an ongoing challenge. researchgate.net

Emerging Research Avenues for this compound and its Advanced Derivatives

The future of research on this compound and its derivatives is branching into several exciting new avenues.

One major area of focus is the development of highly selective kinase inhibitors . By fine-tuning the substitution patterns on the core scaffold, researchers aim to design compounds that can target specific kinases involved in diseases like cancer and inflammation with greater precision, thereby reducing off-target effects.

Another emerging trend is the exploration of this scaffold in materials science . The inherent fluorescence and electronic properties of the imidazole-pyridine system make it a candidate for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.org The ability to modulate these properties through chemical modification opens up possibilities for creating materials with tailored optical and electronic characteristics.

Furthermore, the development of advanced drug delivery systems and prodrug strategies for imidazopyridine-based compounds is a growing area of interest. These approaches aim to improve the solubility, stability, and targeted delivery of these molecules to enhance their therapeutic efficacy.

Broader Implications for Heterocyclic Chemistry, Catalysis, and Functional Material Design

The study of this compound and its derivatives has broader implications for several fields of chemistry.

In heterocyclic chemistry , the exploration of new synthetic routes to this and related scaffolds contributes to the fundamental toolkit for constructing complex nitrogen-containing molecules. acs.org The insights gained from these synthetic endeavors can be applied to the synthesis of other important heterocyclic systems.

In the field of catalysis , the imidazole and pyridine moieties within the structure can act as ligands for metal catalysts. This opens up the possibility of designing novel catalysts for a variety of organic transformations. The development of such catalysts is a key area of research with wide-ranging applications in chemical synthesis. chemscene.com

For functional material design , the this compound core represents a versatile platform for creating materials with tunable electronic and photophysical properties. By strategically modifying the structure, chemists can design molecules for applications ranging from organic electronics to bio-imaging. The push-pull nature of the donor-acceptor system inherent in some derivatives is particularly promising for creating materials with interesting non-linear optical properties. rsc.org

Q & A

Q. Basic

- ¹H/¹³C-NMR : Prioritize peaks for aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.5 ppm). The imidazole C2 proton often appears as a singlet .

- IR : Stretching bands for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the amine and heterocyclic moieties .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks (e.g., m/z 189.17 for C₉H₇N₃O₂ derivatives) .

How can crystallographic refinement challenges be addressed for this compound derivatives?

Q. Advanced

- Software tools : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Challenges like twinning or weak diffraction require:

- Hydrogen bonding : Imidazole NH groups often form strong H-bonds with pyridine N atoms, influencing lattice stability. Validate using Olex2 or Mercury .

What structure-activity relationships (SAR) are critical for designing this compound derivatives as MCT4 inhibitors?

Q. Advanced

- Substituent effects :

- Pyridine position : A 4-aminophenyl group enhances MCT4 binding (e.g., N-phenyl-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea derivatives) .

- Imidazole substitution : Methyl or trifluoromethyl groups at C2 improve metabolic stability .

- Bioisosteres : Replacing pyridine with pyrimidine retains activity but alters solubility .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for imidazole-pyridine hybrids?

Q. Advanced

- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals. For example, coupling between imidazole C2-H and pyridine C6-H confirms regiochemistry .

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve rotational barriers in flexible substituents .

- Computational validation : Compare experimental spectra with DFT-predicted chemical shifts (Gaussian or ADF software) .

What computational strategies predict the biological activity of novel this compound analogs?

Q. Advanced

- Docking studies : Use AutoDock Vina or Glide to simulate binding to targets like MCT4 or prostaglandin dehydrogenase. Focus on π-π stacking between imidazole and hydrophobic pockets .

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donor counts. Validate using leave-one-out cross-validation .